molecular formula C9H8FNO B1591103 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 885273-83-6

7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1591103
M. Wt: 165.16 g/mol
InChI Key: YEFGFHFWYZFNDW-UHFFFAOYSA-N
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Description

“7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one” is a chemical compound with the CAS number 885273-83-6 . Its molecular weight is 165.17 and its linear formula is C9H8FNO .


Molecular Structure Analysis

The molecular structure of “7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one” can be represented by the SMILES notation: O=C1NCCC2=C1C=C(F)C=C2 .


Physical And Chemical Properties Analysis

“7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one” is a solid at room temperature . It should be stored sealed and dry at 2-8°C .

Scientific Research Applications

Synthesis and Transformation

  • Synthesis of Tetrahydroisoquinoline Derivatives : A study by Hargitai et al. (2018) describes a method for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which is then transformed into various derivatives including 1,2,3,4-tetrahydroisoquinoline derivatives, potentially useful as central nervous system drug candidates (Hargitai et al., 2018).

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

  • Synthesis of Fluorinated Heterocycles : Wu et al. (2017) report on the synthesis of various fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones, through rhodium(III)-catalyzed C-H activation, showcasing their importance in pharmaceutical and agrochemical industries (Wu et al., 2017).

Cascade Synthesis Approaches

  • One-Pot Synthesis of Fluorinated Isoquinolines : Liu et al. (2013) developed a cascade approach for synthesizing various fluorinated isoquinolines, demonstrating an efficient way to synthesize these compounds (Liu et al., 2013).

Interaction with Biological Molecules

  • Interaction with Lysozyme : Hemalatha et al. (2016) investigated the interaction of a related compound, 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, with lysozyme, indicating the significance of fluorine in biological interactions (Hemalatha et al., 2016).

Medicinal Chemistry and Drug Development

  • Inhibitors of Poly(ADP-ribose) Polymerase (PARP) : Safrygin et al. (2021) discuss the development of 3,4-dihydroisoquinol-1-one-4-carboxamide derivatives as novel inhibitors of PARP,highlighting the medicinal applications of this class of compounds (Safrygin et al., 2021).

Antidepressant-like Effects

  • Antidepressant-like Action of Isoquinoline Derivatives : Pesarico et al. (2014) explored the antidepressant-like effects of 7-fluoro-1,3-diphenylisoquinoline-1-amine in mice, indicating potential therapeutic applications for mental health disorders (Pesarico et al., 2014).

Antimycobacterial Activities

  • Novel Fluoroquinolones against Tuberculosis : Senthilkumar et al. (2009) synthesized and evaluated novel fluoroquinolones for their antimycobacterial activities, suggesting the use of fluorinated compounds in treating tuberculosis (Senthilkumar et al., 2009).

Herbicidal Activity

  • Synthesis and Herbicidal Activity of Fluorinated Compounds : Huang et al. (2005) synthesized and tested the herbicidal activity of various fluorinated compounds, including those with 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one structures, indicating their potential in agriculture (Huang et al., 2005).

Antioxidative or Prooxidative Effects

  • Effects on Free Radical-Initiated Hemolysis : Liu et al. (2002) studied the antioxidative or prooxidative effects of 7-fluoro-4-hydroxyquinoline derivatives, contributing to the understanding of these compounds in oxidative stress-related conditions (Liu et al., 2002).

Imaging Applications

  • PET Imaging of Solid Tumors : Tu et al. (2007) investigated fluorine-containing benzamide analogs, including derivatives of 3,4-dihydroisoquinoline, for PET imaging of sigma-2 receptors in solid tumors, showcasing the compound's potential in diagnostic imaging (Tu et al., 2007).

Fluorescence in Aqueous Solution

  • Strong Emission Properties : Chang et al. (2019) discovered strong emission properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in water, suggesting the potential for these compounds in fluorescence-based applications (Chang et al., 2019).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFGFHFWYZFNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591009
Record name 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

885273-83-6
Record name 7-Fluoro-3,4-dihydro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Safrygin, P Zhmurov, D Dar'in, S Silonov… - Journal of Enzyme …, 2021 - Taylor & Francis
A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed as the basis for the development of novel inhibitors of poly(ADP-ribose) polymerase (PARP). Synthesis of 3,4-…
Number of citations: 1 www.tandfonline.com
A Safrygin, P Zhmurov, D Dar'in, S Silonov… - Journal of Enzyme …, 2021 - Taylor & Francis
An earlier described three-component variant of the Castagnoli-Cushman reaction employing homophthalic anhydrides, carbonyl compound and ammonium acetate was applied …
Number of citations: 4 www.tandfonline.com

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